molecular formula C15H8F6O2 B15203359 4',6-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid

4',6-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid

Katalognummer: B15203359
Molekulargewicht: 334.21 g/mol
InChI-Schlüssel: RJUPUPSRDGMHBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’,6-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid: is an organic compound characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure, with a carboxylic acid functional group at the 2-position

Analyse Chemischer Reaktionen

Types of Reactions: 4’,6-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 4’,6-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of trifluoromethyl groups can improve the bioavailability and metabolic stability of drug candidates .

Industry: In the industrial sector, 4’,6-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to similar compounds, 4’,6-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to its specific substitution pattern on the biphenyl structure. This unique arrangement can lead to distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Eigenschaften

Molekularformel

C15H8F6O2

Molekulargewicht

334.21 g/mol

IUPAC-Name

3-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzoic acid

InChI

InChI=1S/C15H8F6O2/c16-14(17,18)9-6-4-8(5-7-9)12-10(13(22)23)2-1-3-11(12)15(19,20)21/h1-7H,(H,22,23)

InChI-Schlüssel

RJUPUPSRDGMHBO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)C(F)(F)F)C2=CC=C(C=C2)C(F)(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.